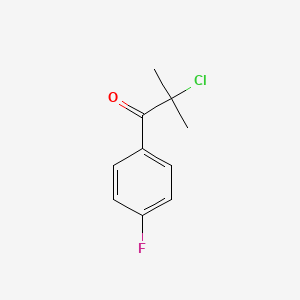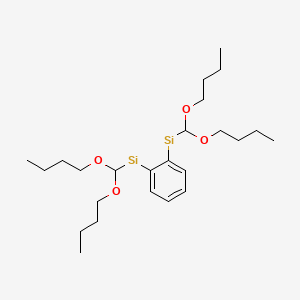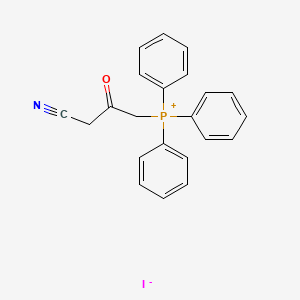
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is an organophosphorus compound that features a phosphonium cation. This compound is known for its unique structure, which includes a cyano group and an oxo group attached to a propyl chain, along with a triphenylphosphonium moiety. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the cyano and oxo functional groups. One common method is the reaction of triphenylphosphine with 3-bromo-2-oxopropanenitrile under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The phosphonium cation can participate in nucleophilic substitution reactions, where it acts as an electrophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyano and oxo groups.
Addition Reactions: The compound can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and thiols.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield substituted phosphonium salts, while oxidation reactions may produce phosphine oxides.
Scientific Research Applications
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide involves its interaction with molecular targets through its phosphonium cation. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The cyano and oxo groups also play a role in its reactivity, allowing it to participate in a range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
(3-Cyano-2-oxopropyl)(triphenyl)phosphanium iodide is unique due to the presence of both cyano and oxo functional groups, which impart distinct reactivity and properties. This makes it a valuable compound in various chemical and research applications.
Properties
CAS No. |
61553-39-7 |
|---|---|
Molecular Formula |
C22H19INOP |
Molecular Weight |
471.3 g/mol |
IUPAC Name |
(3-cyano-2-oxopropyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C22H19NOP.HI/c23-17-16-19(24)18-25(20-10-4-1-5-11-20,21-12-6-2-7-13-21)22-14-8-3-9-15-22;/h1-15H,16,18H2;1H/q+1;/p-1 |
InChI Key |
RPSFSIYESNFRDA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC(=O)CC#N)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



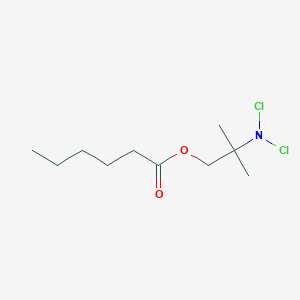
![N-[(4-Methoxyphenyl)methyl]-3-methylpent-3-en-1-amine](/img/structure/B14583997.png)
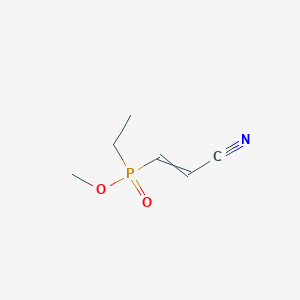
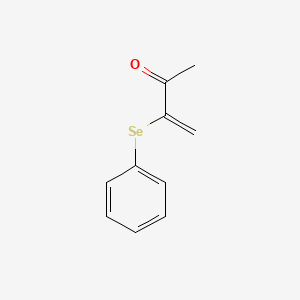
![2-[(4-Aminopyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14584012.png)




![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Bis[2-(propylsulfanyl)ethyl] 2-methylidenebutanedioate](/img/structure/B14584053.png)
